(-)-Viriditoxin

Description

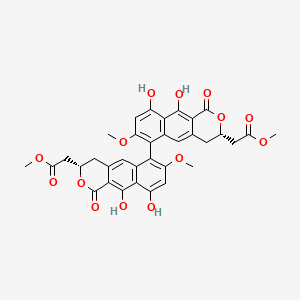

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(3S)-6-[(3S)-9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-6-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30O14/c1-43-21-11-19(35)27-17(7-13-5-15(9-23(37)45-3)47-33(41)25(13)31(27)39)29(21)30-18-8-14-6-16(10-24(38)46-4)48-34(42)26(14)32(40)28(18)20(36)12-22(30)44-2/h7-8,11-12,15-16,35-36,39-40H,5-6,9-10H2,1-4H3/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCZVCXZGZGZPX-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=C3C(=C2)CC(OC3=O)CC(=O)OC)O)C4=C(C=C(C5=C4C=C6CC(OC(=O)C6=C5O)CC(=O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C(=C1)O)C(=C3C(=C2)C[C@H](OC3=O)CC(=O)OC)O)C4=C(C=C(C5=C4C=C6C[C@H](OC(=O)C6=C5O)CC(=O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35483-50-2, 1381782-08-6 | |

| Record name | Viriditoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035483502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viriditoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1381782086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VIRIDITOXIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TAK972FMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Mycotoxin: A Technical Guide to the Natural Source and Isolation of (-)-Viriditoxin

For Immediate Release

This technical guide provides a comprehensive overview of the natural origins and detailed methodologies for the isolation of (-)-Viriditoxin, a potent antibacterial and cytotoxic mycotoxin. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of complex natural products.

Executive Summary

This compound is a structurally complex secondary metabolite produced by several fungal species. Its significant biological activities have garnered interest in the scientific community for potential therapeutic applications. This guide outlines the primary fungal sources of this compound, detailed protocols for its fermentation, extraction, and purification, and presents quantitative data on production yields. The information compiled herein is derived from peer-reviewed scientific literature to ensure accuracy and reproducibility for research purposes.

Natural Sources of this compound

This compound is primarily produced by filamentous fungi belonging to the genera Aspergillus and Paecilomyces. Specific species identified as producers include:

-

Aspergillus viridinutans : This species is a well-documented source of viriditoxin.[1][2] Strains NRRL 4365 and 576 of A. viridinutans have been shown to produce significant quantities of the toxin.[1]

-

Paecilomyces variotii : This ubiquitous mold is another primary producer of this compound.[3][4] The gene cluster responsible for viriditoxin biosynthesis has been characterized in this species.[3][4]

-

Aspergillus brevipes : This species has been observed to produce viriditoxin, although in lower yields compared to A. viridinutans.[1]

-

Cladosporium cladosporioides : An endophytic fungus from which the mycotoxin has also been isolated.

Quantitative Production of this compound

The yield of this compound is highly dependent on the fungal strain, substrate, and culture conditions. The following tables summarize the reported quantitative data for viriditoxin production.

Table 1: Viriditoxin Yield from Aspergillus viridinutans on Various Agricultural Commodities [1]

| Substrate | Yield (mg of toxin per kg of substrate) |

| Sorghum | 440 |

| Rice | 380 |

| Corn | 40-200 |

| Rye | 40-200 |

| Wheat | 40-200 |

| Cottonseed | Low |

| Barley | Low |

| Oats | Low |

Culture Conditions: Static culture at 20°C for 30 days.

Table 2: Viriditoxin Yield from Aspergillus viridinutans in Liquid Culture [1]

| Culture Medium | Yield (mg of toxin per g of mycelium) |

| Yeast Extract-Sucrose Medium | 10 |

Culture Conditions: Shake flask culture for 156 hours.

Experimental Protocols for Isolation and Purification

The following section details the methodologies for the fermentation, extraction, and purification of this compound from fungal cultures.

Fungal Fermentation

4.1.1 Media Preparation

A commonly used medium for the production of this compound is Czapek Yeast Extract Agar (B569324) (CYA).[2] The composition of CYA medium is as follows:

-

Sucrose: 30 g/L

-

Yeast Extract: 5 g/L

-

K₂HPO₄: 1 g/L

-

NaNO₃: 0.3 g/L

-

KCl: 0.05 g/L

-

MgSO₄: 0.05 g/L

-

ZnSO₄: 0.01 g/L

-

FeSO₄: 0.01 g/L

-

CuSO₄: 0.5 mg/L

-

Agar: 15 g/L

4.1.2 Inoculation and Incubation

-

Prepare sterile CYA plates.

-

Inoculate the plates with spores or mycelial plugs of a viriditoxin-producing fungal strain (e.g., Paecilomyces variotii or Aspergillus viridinutans).

-

Incubate the plates at a controlled temperature, typically around 20-25°C, for a period ranging from 7 to 30 days, depending on the desired yield and fungal species.[1]

Extraction of this compound

The extraction process is designed to efficiently recover the mycotoxin from the fungal biomass and culture medium.

4.2.1 Solid Culture Extraction [2]

-

Harvest the fungal culture, including the agar medium, and chop it into small pieces.

-

Submerge the fungal material in methanol (B129727) and sonicate to lyse the cells and facilitate extraction.

-

Filter the mixture to separate the solid debris from the methanol extract.

-

Dry the crude extract in vacuo to remove the solvent.

-

Redissolve the dried extract in a minimal amount of methanol for further analysis or purification.

4.2.2 Liquid Culture Extraction [2]

-

Separate the fungal mycelium from the culture broth by filtration. Since viriditoxin is primarily associated with the mycelium, the mycelial cake is the primary source for extraction.[1]

-

Extract the mycelium twice with a mixture of ethyl acetate (B1210297) and methanol (90:10, v/v).

-

Combine the organic extracts and dry them in vacuo to obtain the crude extract.

Purification of this compound

A multi-step chromatographic approach is employed to purify this compound from the crude extract.

4.3.1 Flash Chromatography [2]

-

Fractionate the crude extract using a flash chromatography system.

-

Utilize a silica (B1680970) flash cartridge.

-

Elute the compounds using a dichloromethane/methanol gradient.

-

Collect fractions and monitor for the presence of the target compound using an appropriate analytical technique (e.g., TLC or LC-MS).

4.3.2 Semi-Preparative High-Performance Liquid Chromatography (HPLC) [2]

-

Combine the fractions containing this compound from the flash chromatography step.

-

Further purify the combined fractions using a semi-preparative HPLC system equipped with a C18 column (e.g., Agilent, 5 µm, 21.2 x 150 mm).

-

Employ a suitable mobile phase gradient, such as acetonitrile (B52724) and water with 0.1% formic acid, to achieve optimal separation.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from fungal cultures.

Caption: Experimental workflow for the isolation of this compound.

Biosynthetic Pathway Overview

The biosynthesis of this compound is a complex process involving a dedicated gene cluster (vdt). The pathway is initiated by a polyketide synthase (PKS) and proceeds through a series of enzymatic modifications to form the final dimeric structure.

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the natural sourcing and isolation of this compound. The detailed protocols and quantitative data serve as a valuable resource for researchers aiming to study this potent mycotoxin. Further research into optimizing fermentation conditions and purification techniques could lead to increased yields and facilitate broader investigations into the therapeutic potential of this compound.

References

- 1. Viriditoxin Production by Aspergillus viridi-nutans and Related Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The fungal gene cluster for biosynthesis of the antibacterial agent viriditoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The fungal gene cluster for biosynthesis of the antibacterial agent viriditoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Viriditoxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Viriditoxin is a fungal secondary metabolite that has garnered significant attention in the scientific community for its potent biological activities, particularly its antibacterial properties.[1] It is classified as a mycotoxin and is produced by various fungal species, including those from the genera Aspergillus and Paecilomyces.[2][3] The unique structural features of viriditoxin, characterized by a dimeric naphthopyranone scaffold and multiple stereocenters, are crucial to its function as an inhibitor of the bacterial cell division protein FtsZ.[4][5] This guide provides a comprehensive overview of the chemical structure and complex stereochemistry of this compound, supported by quantitative data, experimental methodologies, and visual diagrams to aid in its understanding.

Chemical Structure

This compound is a C2-symmetric molecule featuring a 6,6'-binaphthopyran-2-one core.[6] This dimeric structure arises from the oxidative coupling of two identical monomeric naphthopyranone units, known as semiviriditoxin (B1257011).[2] The molecule possesses a complex arrangement of functional groups, including hydroxyl, methoxy, and methyl ester moieties, which contribute to its chemical properties and biological activity.

The IUPAC name for this compound is methyl 2-[(3S)-6-[(3S)-9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-6-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₀O₁₄ | [1][7] |

| Molecular Weight | 662.6 g/mol | [1][7] |

| CAS Number | 35483-50-2 | [2][3] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO and Ethanol | [1] |

| Specific Rotation [α]D²² | -32.59 (c 0.316, CHCl₃) for a synthetic precursor | [8] |

Stereochemistry: A Molecule Defined by Chirality

The stereochemistry of this compound is multifaceted, arising from both point chirality at stereogenic centers and axial chirality due to restricted rotation about the biaryl bond.

Atropisomerism and Axial Chirality

The linkage between the two naphthopyranone units at the C6 and C6' positions creates a chiral axis.[9] Due to steric hindrance, rotation around this C-C single bond is severely restricted, leading to the existence of stable rotational isomers known as atropisomers.[9][10] These atropisomers are non-superimposable mirror images and are designated as 'M' (minus) or 'P' (plus) based on the helicity of the molecule.[9][11]

The naturally occurring this compound exists as a single atropisomer, which has been confirmed through total synthesis and spectroscopic analysis to be the M isomer .[2][9] The axial chirality can also be described using the Cahn-Ingold-Prelog (CIP) priority rules, where the M configuration corresponds to an Ra or AXIAL-S designation.[3][7]

Absolute Configuration of Stereocenters

In addition to axial chirality, each monomeric unit of viriditoxin contains a stereogenic center at the C3 position. The absolute configuration at both of these centers has been determined to be S .[3] Therefore, the complete stereochemical descriptor for the chiral centers is (3S, 3'S).

Combining the axial and point chirality, the full systematic name reflecting the absolute configuration is (3S,3'S,6R)-3,3',4,4'-tetrahydro-9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-[6,6'-bi-1H-naphtho[2,3-c]pyran]-3,3'-diacetic acid, 3,3'-dimethyl ester.[1]

Spectroscopic Data

The structure of this compound and its synthetic intermediates has been extensively characterized using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Data

The following table summarizes representative ¹H and ¹³C NMR chemical shift values for a synthetic precursor of this compound, which are consistent with the natural product.[8] The data were recorded in CDCl₃.

| ¹H NMR (600 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |

| Chemical Shift (δ) in ppm | Chemical Shift (δ) in ppm |

| 0.92 (s, 18H) | 19.0 |

| 1.56 (m, 12H) | 21.8 |

| 1.82 (m, 2H) | 22.1 |

| 1.99 (m, 2H) | 26.7 |

| 2.76 (m, 4H) | 29.6 |

| 3.73 (s, 8H) | 34.9 |

| 3.85 (m, 2H) | 37.5 |

| 4.06 (s, 6H) | 56.3 |

| 4.50 (m, 2H) | 59.5 |

| 4.85 (m, 2H) | 63.4 |

| 6.65 (s, 2H) | 71.2 |

| 6.79 (s, 2H) | 74.7 |

| 7.28 (m, 12H) | 97.5 |

| 7.56 (m, 8H) | 110.7 |

| 112.9 | |

| 116.7 | |

| 118.1 | |

| 127.6 | |

| 129.6 | |

| 133.2 | |

| 135.3 | |

| 139.7 | |

| 157.6 | |

| 158.1 | |

| 162.7 |

Note: The data corresponds to a silylated precursor of viriditoxin. The spectra of the final synthetic this compound were confirmed to be consistent with the naturally derived material.[6]

Biological Activity

This compound exhibits a range of biological activities, most notably its antibacterial and antiproliferative effects. Its primary mechanism of antibacterial action is the inhibition of FtsZ, a tubulin homolog essential for bacterial cell division.[4][5]

Quantitative Biological Data

| Activity Type | Target | Organism/Cell Line | Value | Reference |

| Antibacterial (MIC) | General | Methicillin-resistant S. aureus (MRSA) | 2-32 µg/mL | [1] |

| Antibacterial (MIC) | General | Vancomycin-resistant Enterococcus | 2-32 µg/mL | [1] |

| Antibacterial (MIC) | General | Penicillin-resistant S. pneumoniae | 2-32 µg/mL | [1] |

| Antibacterial (MIC) | General | S. iniae, S. parauberis (Fish Pathogens) | 0.16-0.21 µg/mL | [1] |

| Enzyme Inhibition (IC₅₀) | FtsZ Polymerization | E. coli | 8.2 µg/mL | [1] |

| Enzyme Inhibition (IC₅₀) | FtsZ GTPase Activity | E. coli | 7.0 µg/mL | [1] |

| Antiproliferative (IC₅₀) | Cell Proliferation | LNCaP (Prostate Cancer) | 0.63 µM | [1] |

| Antiproliferative (IC₅₀) | Cell Proliferation | DU145 (Prostate Cancer) | 5.36 µM | [1] |

| Antiproliferative (IC₅₀) | Cell Proliferation | PC3 (Prostate Cancer) | 7.6 µM | [1] |

Experimental Protocols

The determination of the complex structure and stereochemistry of this compound has relied on a combination of spectroscopic analysis, chemical synthesis, and biosynthetic studies.

Structure Elucidation Methodology

The elucidation of a complex natural product like viriditoxin follows a multi-step process:

-

Isolation and Purification: Viriditoxin is typically isolated from fungal cultures (e.g., P. variotii) grown on a suitable medium like Czapek Yeast Extract Agar.[10] The fungal biomass is extracted with an organic solvent (e.g., methanol), followed by filtration and concentration.[10] The crude extract is then subjected to chromatographic techniques, such as liquid chromatography-mass spectrometry (LC-MS), for purification.[10]

-

Spectroscopic Analysis:

-

NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed on the purified compound to determine the carbon skeleton and the connectivity of atoms.[9] These experiments are crucial for establishing the planar structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition, allowing for the deduction of the molecular formula.[8]

-

Circular Dichroism (CD): Electronic circular dichroism (ECD) spectroscopy is a key technique for determining the axial chirality (atropisomerism) of viriditoxin.[9] The experimental ECD spectrum is compared with that of a known standard or with computationally predicted spectra to assign the M or P configuration.[9]

-

-

Confirmation by Total Synthesis: The unambiguous confirmation of the proposed structure and absolute stereochemistry is achieved through total synthesis.[6] Synthesizing the molecule with a defined stereochemistry and comparing its spectroscopic data and optical rotation with the natural product provides definitive proof of its structure.[6]

Biosynthesis

The biosynthesis of viriditoxin in fungi is orchestrated by a dedicated gene cluster (vdt).[9][12] The pathway involves several key enzymatic steps that build the complex scaffold and control its stereochemistry.

-

Polyketide Synthesis: The process begins with the synthesis of the naphthopyranone backbone by a polyketide synthase (PKS) enzyme, VdtA.[9][13]

-

Tailoring Reactions: The monomeric intermediate undergoes several modifications, including methylation by an O-methyltransferase (VdtC) and reduction by a dehydrogenase (VdtF).[13]

-

Stereoselective Dimerization: The key step in forming the final structure is the oxidative coupling of two semiviriditoxin monomers. This reaction is catalyzed by a laccase enzyme, VdtB.[13] Crucially, a catalytically inactive hydrolase, VdtD, acts as a dirigent protein, guiding the stereochemical outcome of the dimerization to selectively produce the naturally occurring M-atropisomer.[9][13] Disruption of the vdtD gene leads to a switch in stereoselectivity, favoring the formation of the P-atropisomer.[9]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Viriditoxin - Wikipedia [en.wikipedia.org]

- 3. Viriditoxin | C34H30O14 | CID 53343291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Second-Generation Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of (−)-Viriditoxin, a 6,6'-Binapthopyran-2-one that Targets the Bacterial Cell Division Protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Second-Generation Synthesis of (−)-Viriditoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The fungal gene cluster for biosynthesis of the antibacterial agent viriditoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research-management.mq.edu.au [research-management.mq.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. The fungal gene cluster for biosynthesis of the antibacterial agent viriditoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Biosynthesis of (-)-Viriditoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Viriditoxin is a fungal secondary metabolite belonging to the family of naphtho-α-pyrones, known for its potent antibacterial properties. This technical guide provides an in-depth overview of the biosynthesis pathway of this compound in fungi, primarily elucidated from studies on Paecilomyces variotii and Aspergillus viridinutans. The content herein is curated for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the molecular machinery responsible for the production of this promising bioactive compound. This document details the genetic basis, enzymatic steps, and experimental methodologies used to uncover the synthesis of this compound, presenting data in a structured and accessible format.

The this compound Biosynthetic Gene Cluster (vdt)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, termed the vdt cluster. This cluster was identified through comparative genomics of P. variotii and A. viridinutans.[1] The vdt cluster in P. variotii comprises nine genes, while the orthologous cluster in A. viridinutans contains eight.[1] The core genes and their proposed functions, as determined by targeted gene disruptions and bioinformatic analysis, are summarized below.[1][2][3]

| Gene | Proposed Encoded Protein | Function in Biosynthesis |

| vdtA | Non-reducing Polyketide Synthase (NR-PKS) | Catalyzes the initial step, forming the polyketide backbone.[2][4] |

| vdtB | Laccase | Involved in the oxidative dimerization of the monomeric precursor.[3][4] |

| vdtC | O-methyltransferase | Responsible for the methylation of the polyketide intermediate.[4] |

| vdtD | Catalytically-inactive Hydrolase | Plays a crucial role in the stereoselective biosynthesis of (M)-viriditoxin.[2][3] |

| vdtE | FAD-dependent monooxygenase | Involved in the modification of the polyketide intermediate.[4] |

| vdtF | Short-chain dehydrogenase | Catalyzes a reduction step in the pathway.[4] |

| vdtG | Baeyer-Villiger monooxygenase | Catalyzes a Baeyer-Villiger oxidation reaction.[2][3] |

| vdtR | Transcription factor | Regulates the expression of the other genes within the vdt cluster. |

| vdtX | Putative PKS-encoding gene (in P. variotii) | Function not fully elucidated, absent in A. viridinutans.[1] |

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving a series of enzymatic reactions. The pathway was largely elucidated through the analysis of metabolites accumulated in targeted gene deletion strains of P. variotii.[2][4]

The proposed pathway is as follows:

-

Polyketide Synthesis: The pathway is initiated by the non-reducing polyketide synthase (NR-PKS), VdtA, which synthesizes the naphthopyrone scaffold.[5]

-

Intermediate Modifications: A series of tailoring enzymes, including an O-methyltransferase (VdtC), a short-chain dehydrogenase (VdtF), a FAD-dependent monooxygenase (VdtE), and a Baeyer-Villiger monooxygenase (VdtG), modify the initial polyketide backbone.[2][4] The exact order of action for VdtC, VdtE, and VdtF has not been definitively determined.[4]

-

Dimerization and Stereocontrol: The modified monomeric intermediates then undergo a crucial dimerization step, catalyzed by the laccase VdtB.[3] The stereoselectivity of this dimerization, leading to the predominantly produced (M)-atropisomer of viriditoxin, is controlled by the catalytically-inactive hydrolase, VdtD.[2][3]

Caption: Proposed biosynthesis pathway of this compound.

Quantitative Data from Gene Deletion Studies

While precise quantitative data such as enzyme kinetics are not extensively reported in the primary literature, the metabolic outcomes of targeted gene deletions in P. variotii provide critical insights into the function of the vdt gene cluster. The following table summarizes the key findings from these knockout experiments.

| Gene Deleted | Observed Outcome | Implied Function |

| ΔvdtA | Abolished production of viriditoxin and all pathway intermediates. | Essential for the first step in the pathway. |

| ΔvdtB | Accumulation of monomeric viriditoxin precursors. | Required for the dimerization step. |

| ΔvdtD | Production of a racemic mixture of (M)- and (P)-viriditoxin. | Controls the stereochemistry of the final product. |

| ΔvdtG | Accumulation of an intermediate prior to the Baeyer-Villiger oxidation. | Catalyzes a key oxidation step. |

| ΔvdtR | Significantly reduced transcription of other vdt genes and loss of viriditoxin production. | Positive regulator of the gene cluster. |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway relied on several key experimental techniques. Detailed protocols, based on the methodologies described by Urquhart et al. (2019), are provided below.

Targeted Gene Disruption in Paecilomyces variotii

This protocol outlines the generation of gene knockout strains via homologous recombination to replace the target gene with a hygromycin resistance cassette.

Experimental Workflow for Targeted Gene Knockout

Caption: Workflow for targeted gene knockout in P. variotii.

Step-by-Step Protocol:

-

Preparation of the Gene Replacement Construct:

-

Amplify approximately 1 kb regions flanking the 5' and 3' ends of the target gene from P. variotii genomic DNA using high-fidelity DNA polymerase.

-

Amplify the hygromycin resistance cassette (hph) from a suitable plasmid vector.

-

Fuse the three PCR products (5' flank, hph cassette, 3' flank) using fusion PCR to generate the final gene replacement construct.

-

Purify the final PCR product.

-

-

Agrobacterium tumefaciens-mediated Transformation:

-

Introduce the purified gene replacement construct into Agrobacterium tumefaciens strain EHA105 by electroporation.

-

Grow the transformed A. tumefaciens in a suitable medium containing appropriate antibiotics for selection.

-

Induce the virulence genes by adding acetosyringone (B1664989) to the culture.

-

Co-cultivate the induced A. tumefaciens with P. variotii conidia on induction medium agar (B569324) plates.

-

-

Selection and Isolation of Transformants:

-

After co-cultivation, overlay the plates with a selective medium containing hygromycin (to select for fungal transformants) and cefotaxime (B1668864) (to inhibit the growth of A. tumefaciens).

-

Incubate the plates until resistant colonies appear.

-

Isolate individual resistant colonies and subculture them on fresh selective medium to obtain pure cultures.

-

-

Verification of Gene Replacement:

-

Extract genomic DNA from the putative mutant strains.

-

Perform diagnostic PCR using primers that bind outside the flanking regions used for the construct and primers that bind within the hph cassette to confirm homologous recombination and loss of the target gene.

-

Further confirm the knockout by Southern blot analysis if required.

-

Metabolite Extraction and Analysis

This protocol describes the extraction of secondary metabolites from fungal cultures and their analysis by Liquid Chromatography-Diode Array Detection-Mass Spectrometry (LC-DAD-MS).

Step-by-Step Protocol:

-

Fungal Culture and Extraction:

-

Grow the wild-type and mutant strains of P. variotii on a suitable solid or in a liquid medium for a defined period.

-

For solid cultures, excise agar plugs and place them in a suitable solvent (e.g., ethyl acetate (B1210297) with 1% formic acid).

-

For liquid cultures, separate the mycelium from the broth by filtration. Extract the mycelium and the culture filtrate separately with an appropriate organic solvent.

-

Sonicate the samples to ensure efficient extraction.

-

Evaporate the organic solvent to dryness under reduced pressure or a stream of nitrogen.

-

-

LC-DAD-MS Analysis:

-

Re-dissolve the dried extracts in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.

-

Inject the samples onto a C18 reverse-phase HPLC column.

-

Perform chromatographic separation using a gradient of water and acetonitrile (B52724) (both typically containing 0.1% formic acid).

-

Monitor the elution of compounds using a Diode Array Detector (DAD) to obtain UV-Vis spectra.

-

Couple the HPLC system to a mass spectrometer (e.g., a quadrupole time-of-flight or ion trap instrument) to obtain mass spectra and fragmentation patterns of the eluting compounds.

-

Compare the retention times, UV-Vis spectra, and mass spectra of the metabolites from the mutant strains to those of the wild-type strain and authentic standards (if available) to identify known compounds and characterize novel intermediates.

-

Conclusion

The elucidation of the this compound biosynthesis pathway is a significant achievement in the field of fungal natural product research. The identification of the vdt gene cluster and the characterization of the encoded enzymes have provided a detailed roadmap for the production of this potent antibacterial agent. This knowledge not only enhances our understanding of fungal secondary metabolism but also opens up avenues for the bioengineering of novel viriditoxin analogs with improved therapeutic properties. The experimental protocols and data presented in this guide serve as a valuable resource for researchers aiming to further investigate and harness the biosynthetic potential of this fascinating pathway.

References

Unraveling the Mechanism of (-)-Viriditoxin: A Potent Inhibitor of the Bacterial Division Protein FtsZ

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Viriditoxin, a fungal secondary metabolite, has emerged as a significant inhibitor of the bacterial cell division protein FtsZ. This essential prokaryotic protein, a homolog of eukaryotic tubulin, forms the Z-ring at the division site, a critical step in bacterial cytokinesis. Inhibition of FtsZ represents a promising strategy for the development of novel antibiotics to combat the growing threat of antimicrobial resistance. This technical guide provides a comprehensive overview of the mechanism of action of this compound as an FtsZ inhibitor, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. While the precise binding site of this compound on FtsZ remains to be experimentally elucidated, this document synthesizes the current understanding of its inhibitory effects on FtsZ polymerization and GTPase activity, and its resulting antibacterial properties.

Introduction

The relentless rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial targets. The bacterial cell division machinery, and specifically the filamenting temperature-sensitive mutant Z (FtsZ) protein, presents a compelling target. FtsZ is a highly conserved GTPase that polymerizes to form the Z-ring, a dynamic structure that acts as a scaffold for the recruitment of other cell division proteins and is believed to generate the constrictive force for cytokinesis.[1][2] Disruption of Z-ring formation leads to filamentation and eventual lysis of the bacterial cell.[1]

This compound is a mycotoxin that has demonstrated potent antibacterial activity, particularly against Gram-positive pathogens.[1] Its mechanism of action has been attributed to the inhibition of FtsZ, thereby disrupting the process of bacterial cell division.[1][3] This guide delves into the specifics of this inhibitory mechanism, providing researchers and drug development professionals with a detailed understanding of the current state of knowledge.

Quantitative Data on this compound Activity

The inhibitory effects of this compound on FtsZ function and bacterial growth have been quantified in several studies. The following tables summarize the key in vitro activity data.

Table 1: In Vitro Inhibition of FtsZ Activity by this compound

| Parameter | FtsZ Source | Value | Reference |

| IC50 (Polymerization) | Not Specified | 8.0 ± 1.3 µg/mL | [1] |

| 7.3 ± 1.3 µg/mL | [1] | ||

| 9.2 ± 1.4 µg/mL | [1] | ||

| IC50 (GTPase Activity) | Not Specified | 10 µM | [3] |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | 2.5 | [4] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 2.5 | [4] |

| Enterococcus faecalis | 1.25 | [4] |

| Staphylococcus aureus | 1.25 | [4] |

| Staphylococcus epidermidis | 0.625 | [4] |

| Escherichia coli | >5 | [4] |

Mechanism of Action: Inhibition of FtsZ Polymerization and GTPase Activity

This compound exerts its antibacterial effect by directly targeting and inhibiting the essential functions of the FtsZ protein. The primary mechanisms of inhibition are the disruption of FtsZ polymerization and the modulation of its GTPase activity.

Inhibition of FtsZ Polymerization

The formation of FtsZ protofilaments and their subsequent assembly into the Z-ring is a GTP-dependent process. This compound has been shown to inhibit this polymerization in a concentration-dependent manner.[1] This inhibition prevents the formation of the Z-ring, a critical step for the initiation of cell division. The disruption of FtsZ polymerization is a key aspect of viriditoxin's mode of action, leading to the characteristic filamentation of bacterial cells.

Inhibition of FtsZ GTPase Activity

FtsZ possesses intrinsic GTPase activity that is crucial for the dynamic nature of the Z-ring, involving the turnover of FtsZ subunits. Some studies have reported that this compound inhibits the GTPase activity of FtsZ, which would disrupt the normal dynamics of the Z-ring and contribute to the cessation of cell division.[3] However, it is noteworthy that another study reported no inhibition of FtsZ GTPase activity under their experimental conditions, suggesting that the inhibitory effect may be dependent on assay conditions or the specific FtsZ homolog used.[3] Further kinetic studies are required to fully elucidate the nature of this inhibition.

Disruption of Z-Ring Formation In Vivo

The in vitro inhibition of FtsZ polymerization and GTPase activity by this compound translates to the disruption of Z-ring formation within bacterial cells. This leads to an inability of the bacteria to form a septum and divide, resulting in the formation of elongated, filamentous cells, a hallmark of FtsZ inhibition.[3]

Caption: Mechanism of FtsZ inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering.

-

Materials:

-

Purified FtsZ protein

-

Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

-

GTP solution (e.g., 100 mM)

-

This compound stock solution (in DMSO)

-

Spectrofluorometer capable of 90° light scattering measurements

-

-

Protocol:

-

Prepare a reaction mixture containing FtsZ in polymerization buffer in a cuvette.

-

Add the desired concentration of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately begin monitoring the change in light scattering at a 90° angle (e.g., excitation and emission wavelengths of 350 nm) over time.

-

Record the initial rate of polymerization and the steady-state scattering signal.

-

To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for FtsZ Polymerization Assay.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.

-

Materials:

-

Purified FtsZ protein

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 50 mM KCl, 5 mM MgCl₂)

-

GTP solution (containing a trace amount of [γ-³²P]GTP)

-

This compound stock solution (in DMSO)

-

Activated charcoal solution

-

Scintillation counter

-

-

Protocol:

-

Set up reaction mixtures containing FtsZ in assay buffer.

-

Add varying concentrations of this compound or DMSO to the reaction tubes.

-

Pre-incubate the mixtures at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the GTP/[γ-³²P]GTP solution.

-

At various time points, take aliquots of the reaction and add them to the activated charcoal solution to stop the reaction and bind unhydrolyzed GTP.

-

Centrifuge the charcoal suspension to pellet the charcoal.

-

Measure the radioactivity of the supernatant, which contains the released ³²Pi.

-

Calculate the amount of hydrolyzed GTP and determine the GTPase activity.

-

For IC50 determination, plot the percentage of inhibition of GTPase activity against the logarithm of the this compound concentration.

-

Caption: Workflow for FtsZ GTPase Assay.

Fluorescence Microscopy of Z-Ring Formation

This method visualizes the effect of this compound on Z-ring formation in live bacterial cells.

-

Materials:

-

Bacterial strain expressing a fluorescently tagged FtsZ (e.g., FtsZ-GFP)

-

Growth medium

-

This compound stock solution (in DMSO)

-

Fluorescence microscope with appropriate filter sets

-

Agarose (B213101) pads

-

-

Protocol:

-

Grow the bacterial culture expressing FtsZ-GFP to the mid-logarithmic phase.

-

Treat the culture with this compound at a desired concentration (e.g., at or above the MIC) for a specified duration. An untreated culture serves as a control.

-

Mount a small volume of the treated and control cultures on an agarose pad.

-

Observe the cells under the fluorescence microscope.

-

Capture images of both phase-contrast (for cell morphology) and fluorescence (for Z-ring localization).

-

Analyze the images for changes in cell length and the presence, absence, or mislocalization of Z-rings in the treated cells compared to the control.

-

Binding Site of this compound on FtsZ

The precise binding site of this compound on the FtsZ protein has not yet been definitively determined through experimental methods such as X-ray crystallography or NMR spectroscopy. However, some studies have utilized molecular docking simulations to propose potential binding interactions. One study mentioned that synthetic analogues of viriditoxin were designed based on docking simulations with Staphylococcus aureus FtsZ, suggesting a potential binding pocket.[5] The absence of a confirmed binding site is a significant knowledge gap in understanding the detailed molecular mechanism of action of this inhibitor. Further research employing techniques like photoaffinity labeling or co-crystallization is necessary to elucidate the exact binding site and the key interacting residues.

Conclusion and Future Directions

This compound is a potent inhibitor of the bacterial cell division protein FtsZ, acting primarily through the inhibition of FtsZ polymerization and, under certain conditions, its GTPase activity. This leads to the disruption of Z-ring formation and subsequent inhibition of bacterial cell division, ultimately resulting in cell death. The available quantitative data, including IC50 and MIC values, underscore its potential as a lead compound for the development of novel antibiotics.

Despite the progress made in understanding its mechanism of action, several key areas require further investigation. The definitive experimental determination of the this compound binding site on FtsZ is of paramount importance. Detailed kinetic studies are also needed to characterize the nature of GTPase inhibition. Furthermore, a more comprehensive evaluation of its antibacterial spectrum against a wider range of clinically relevant pathogens is warranted. Addressing these knowledge gaps will be crucial for the rational design and development of viriditoxin-based FtsZ inhibitors as a new class of antimicrobial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Single-molecule imaging reveals that Z ring condensation is essential for cell division in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. html.scirp.org [html.scirp.org]

- 5. Synthesis of (−)-Viriditoxin, a 6,6'-Binapthopyran-2-one that Targets the Bacterial Cell Division Protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Viriditoxin: A Mycotoxin from Paecilomyces variotii and its Role in Inducing Mitochondrial-Mediated Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Viriditoxin, a dimeric naphthopyranone mycotoxin produced by the fungus Paecilomyces variotii, has garnered significant attention for its potent cytotoxic and antibacterial activities.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its role as a mycotoxin, its mechanism of action in inducing apoptosis, and detailed experimental protocols for its study. Quantitative data on its cytotoxic effects are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers in mycotoxicology, oncology, and drug development.

Introduction

Paecilomyces variotii is a ubiquitous, thermophilic fungus commonly found in soil, compost, and as a contaminant in food products.[2][3] This species is known to produce a variety of secondary metabolites, including the mycotoxin this compound.[2] Mycotoxins are toxic compounds produced by fungi that can cause disease and death in humans and other animals. This compound has been identified as a potent cytotoxic agent, particularly against leukemia and lymphoma cell lines, by targeting mitochondrial function and inducing apoptosis.[4] Its mechanism of action involves the disruption of mitochondrial respiration, leading to a cascade of events culminating in programmed cell death.[4] This guide will delve into the technical details of this compound's biological activities and provide methodologies for its investigation.

Physicochemical Properties of this compound

This compound is a complex molecule with the chemical formula C34H30O14.[4] Its structure is characterized by a 6,6'-binaphthopyranone core.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C34H30O14 | [4] |

| Molecular Weight | 662.6 g/mol | [4] |

| Appearance | Orange solid | [3] |

Cytotoxicity of this compound

This compound exhibits potent cytotoxic effects against a range of cancer cell lines, with a particularly high efficacy observed in leukemia and lymphoma cells.[4] The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines after 24 and 72 hours of treatment.

Table 2: IC50 Values of this compound in Leukemia and Lymphoma Cell Lines

| Cell Line | Type | IC50 (µM) - 24h | IC50 (µM) - 72h | Reference |

| Ramos | Human B cell lymphoma | 0.06 | Not Reported | [4] |

| Jurkat | Human T cell leukemia | 0.88 | 0.27 | [4] |

Table 3: IC50 Values of this compound in Solid Tumor Cell Lines (24h)

| Cell Line | Type | IC50 (µM) | Reference |

| 143B | Osteosarcoma | > 10 | [4] |

| HCT116 | Colorectal carcinoma | > 10 | [4] |

| HeLa | Cervix carcinoma | > 10 | [4] |

| HT29 | Colon carcinoma | > 10 | [4] |

| MCF7 | Breast carcinoma | > 10 | [4] |

| RT112 | Urinary bladder carcinoma | > 10 | [4] |

| SH-SY5Y | Neuroblastoma | > 10 | [4] |

Mechanism of Action: Induction of Mitochondrial-Mediated Apoptosis

This compound induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. This process is initiated by the toxin's direct effect on the mitochondria, leading to a cascade of events that result in programmed cell death.

Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mycotoxic effects of this compound.

Isolation and Purification of this compound from Paecilomyces variotii

This protocol outlines a general procedure for the extraction and purification of this compound from a liquid culture of Paecilomyces variotii.

-

Fungal Culture:

-

Inoculate Paecilomyces variotii into a suitable liquid medium, such as Potato Dextrose Broth (PDB).

-

Incubate the culture for 7-14 days at 25-28°C with shaking (150 rpm).

-

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297) in a separatory funnel.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Purification:

-

Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of hexane (B92381) and ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing this compound and concentrate.

-

Further purify the enriched fraction by preparative high-performance liquid chromatography (HPLC) on a C18 column with a water/acetonitrile gradient.

-

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 24 or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Solubilization:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysis:

-

Treat cells with this compound as described for the MTT assay.

-

Lyse the cells using a suitable lysis buffer.

-

-

Assay Reaction:

-

Add the cell lysate to a 96-well plate.

-

Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Incubate at 37°C for 1-2 hours.

-

-

Fluorescence Measurement:

-

Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Quantify caspase-3 activity relative to a standard curve or as a fold change compared to the control.

-

Analysis of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early indicator of apoptosis.

-

Cell Staining:

-

Treat cells with this compound for a short duration (e.g., 30 minutes).

-

Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a potential-dependent manner (e.g., JC-1 or TMRE).

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

A shift in fluorescence from red (high potential) to green (low potential) for JC-1, or a decrease in red fluorescence for TMRE, indicates a loss of ΔΨm.

-

Detection of Cytochrome c Release

This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.

-

Cell Fractionation:

-

Treat cells with this compound.

-

Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.

-

-

Western Blotting:

-

Resolve the proteins from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an antibody specific for cytochrome c.

-

An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates release.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the cytotoxic and apoptotic effects of this compound.

Caption: A generalized experimental workflow for studying this compound.

Conclusion

This compound from Paecilomyces variotii is a potent mycotoxin that induces apoptosis in cancer cells through the mitochondrial pathway.[4] Its specific and rapid action, particularly in leukemia and lymphoma cells, makes it an interesting candidate for further investigation in drug development.[4] This technical guide provides a foundational understanding and practical methodologies for researchers to explore the biological activities of this complex natural product. The detailed protocols and visual aids are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential and toxicological risks associated with this compound.

References

Biological activity of (-)-Viriditoxin against Gram-positive bacteria

An In-Depth Technical Guide to the Biological Activity of (-)-Viriditoxin against Gram-positive Bacteria

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the antibacterial activity of this compound, a fungal secondary metabolite, with a specific focus on its action against Gram-positive bacteria. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying mechanisms and workflows.

Introduction

This compound is a naphtho-α-pyrone mycotoxin produced by various fungi, including Aspergillus viridinutans and Paecilomyces variotii.[1] Structurally, it is a biaryl compound possessing axial chirality, with the (M)-stereoisomer being the major natural product.[1] this compound has garnered significant interest within the scientific community for its potent biological activities, most notably its antibacterial properties against a range of Gram-positive pathogens.[1][2] Its novel mechanism of action, targeting the essential bacterial cell division protein FtsZ, positions it as a promising scaffold for the development of new antibiotics to combat drug-resistant infections.[1][2]

Mechanism of Action: Inhibition of FtsZ Polymerization

The primary antibacterial mechanism of this compound is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is a crucial component of the bacterial cytoskeleton.[1] In a GTP-dependent process, FtsZ monomers polymerize to form a contractile ring structure, known as the Z-ring, at the mid-cell division site. The constriction of this Z-ring is the final, essential step in bacterial cytokinesis.

This compound exerts its bactericidal effect by directly interfering with this process. It inhibits the polymerization of FtsZ into protofilaments and disrupts the Z-ring assembly.[1][2] This inhibition also leads to a decrease in the GTPase activity of FtsZ.[3] The failure to form a functional Z-ring results in the cessation of cell division, leading to the formation of elongated, filamentous cells and ultimately, cell death.[1] This targeted action makes FtsZ an attractive target for novel antibacterial agents, as it is highly conserved across many bacterial species and absent in eukaryotes.[4]

References

(-)-Viriditoxin: A Targeted Approach to Disrupting Mitochondrial Metabolism in Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Leukemia, a group of cancers affecting the blood and bone marrow, presents a significant therapeutic challenge, often characterized by the development of resistance to conventional chemotherapies. A promising strategy to overcome this lies in targeting the unique metabolic dependencies of leukemic cells. Recent research has identified (-)-Viriditoxin (VDT), a mycotoxin derived from the fungus Cladosporium cladosporioides, as a potent and selective agent against leukemia and lymphoma cells. This technical guide provides a comprehensive overview of the mechanism of action of VDT, focusing on its targeted disruption of mitochondrial metabolism, leading to apoptosis. This document summarizes key quantitative data, details experimental protocols for assessing VDT's effects, and provides visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting Mitochondrial Respiration

This compound exerts its cytotoxic effects by directly targeting the mitochondria, the powerhouse of the cell. This leads to a cascade of events culminating in apoptotic cell death, showing marked selectivity for leukemia and lymphoma cells while largely sparing healthy hematopoietic stem and progenitor cells.

The primary mechanism involves the inhibition of mitochondrial respiration, leading to a breakdown of the mitochondrial membrane potential (ΔΨm).[1] This disruption of the electron transport chain results in the generation of reactive oxygen species (ROS) and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol.[1] Furthermore, VDT has been observed to induce the processing of the dynamin-like GTPase OPA1, which is involved in mitochondrial fusion, leading to mitochondrial fission.[1]

This targeted attack on oxidative phosphorylation (OXPHOS) represents a promising therapeutic avenue, as many leukemia cells are highly dependent on this metabolic pathway for survival and proliferation.[1]

Quantitative Efficacy of this compound

The cytotoxic potential of this compound has been evaluated across a range of leukemia, lymphoma, and solid tumor cell lines. The data consistently demonstrates a significantly higher potency in hematological malignancies.

| Cell Line | Cancer Type | IC50 (24h, µM) | IC50 (72h, µM) |

| Leukemia/Lymphoma | |||

| Ramos | Human B cell lymphoma | 0.06 | 0.04 |

| Jurkat | Human T cell acute lymphoblastic leukemia | 0.88 | 0.27 |

| HL60 | Acute myeloid leukemia (AML) | 0.41 | 0.15 |

| HPBALL | T cell acute lymphoblastic leukemia (T-ALL) | 0.34 | 0.14 |

| K562 | Chronic myeloid leukemia (CML) | 0.55 | 0.21 |

| KOPTK1 | T-ALL | 0.39 | 0.18 |

| MOLT4 | T-ALL | 0.47 | 0.23 |

| SUPB15 | B cell acute lymphoblastic leukemia (B-ALL) | 0.28 | 0.12 |

| Solid Tumors | |||

| 143B | Osteosarcoma | >10 | 5.8 |

| HCT116 | Colorectal carcinoma | >10 | 7.2 |

| HeLa | Cervix carcinoma | >10 | 6.5 |

| HT29 | Colon carcinoma | >10 | 8.1 |

| MCF7 | Breast carcinoma | >10 | 9.3 |

| RT112 | Urinary bladder carcinoma | >10 | 4.9 |

| SH-SY5Y | Neuroblastoma | >10 | 6.1 |

| Non-Transformed Cells | |||

| HSPC | Human hematopoietic stem/progenitor cells | n.d. | 0.85 |

Table 1: Comparative IC50 values of this compound in various cell lines. Data synthesized from Stuhldreier et al., 2022.[2] "n.d." indicates not determined.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the molecular cascade initiated by this compound in leukemia cells.

Caption: VDT-induced mitochondrial apoptosis pathway in leukemia.

Experimental Workflow for Assessing VDT Efficacy

This diagram outlines the typical experimental pipeline for evaluating the anti-leukemic properties of this compound.

Caption: Experimental workflow for VDT evaluation.

Detailed Experimental Protocols

Cell Viability Assay (AlamarBlue®)

This protocol is used to determine the cytotoxicity of this compound against leukemia cell lines.

Materials:

-

Leukemia cell lines

-

Complete cell culture medium

-

96-well microplates

-

This compound stock solution

-

AlamarBlue® HS Cell Viability Reagent

-

Microplate reader (fluorescence or absorbance)

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the VDT dilutions or vehicle control (e.g., DMSO) to the appropriate wells.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of AlamarBlue® reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure fluorescence at an excitation of 560 nm and an emission of 590 nm, or absorbance at 570 nm with a reference wavelength of 600 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the extent of apoptosis and necrosis induced by VDT.

Materials:

-

Leukemia cells treated with VDT

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Treat 1-5 x 10^5 cells with the desired concentrations of VDT for the specified time. Include untreated and positive controls.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)

This assay measures the oxygen consumption rate (OCR) to assess the impact of VDT on mitochondrial function.

Materials:

-

Leukemia cells

-

Seahorse XF96 cell culture microplate

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

-

This compound

-

Seahorse XFe96 Analyzer

Procedure:

-

Seed cells in a Seahorse XF96 plate at an optimized density and allow them to adhere.

-

On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.

-

Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

-

Load the sensor cartridge with the Seahorse XF Cell Mito Stress Test compounds and VDT (or vehicle) for injection. Typical final concentrations are 1-2 µM Oligomycin, 0.5-2 µM FCCP (requires optimization for cell type), and 0.5 µM Rotenone/Antimycin A.

-

Calibrate the sensor cartridge in the Seahorse XFe96 Analyzer.

-

Load the cell plate into the analyzer and initiate the assay protocol.

-

The instrument will measure the basal OCR, followed by sequential injections of VDT, Oligomycin, FCCP, and Rotenone/Antimycin A, with OCR measurements after each injection.

-

Analyze the data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Cytochrome c Release Assay (Western Blot)

This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis.

Materials:

-

Leukemia cells treated with VDT

-

Cytosolic extraction buffer (e.g., digitonin-based)

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-Cytochrome c, anti-GAPDH (or other cytosolic loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with VDT for the desired time.

-

Harvest and wash the cells.

-

Perform cytosolic fractionation using a digitonin-based lysis buffer to separate the cytosolic fraction from the mitochondrial and nuclear fractions.

-

Determine the protein concentration of the cytosolic extracts.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Cytochrome c antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with an anti-GAPDH antibody to confirm equal loading of the cytosolic fraction.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for leukemia and lymphoma by selectively targeting mitochondrial metabolism. Its ability to induce apoptosis in cancer cells at concentrations that are substantially less toxic to healthy hematopoietic cells suggests a favorable therapeutic window. The detailed mechanisms and protocols outlined in this guide provide a framework for further investigation and development of VDT and other mitochondria-targeting compounds in the fight against hematological malignancies. The disruption of oxidative phosphorylation remains a key vulnerability in many cancers, and agents like this compound offer a promising avenue for exploiting this metabolic dependency.

References

The 6,6'-Binaphthopyranone Core of (-)-Viriditoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(-)-Viriditoxin, a fungal secondary metabolite, presents a fascinating and complex 6,6'-binaphthopyranone core structure. This unique scaffold is responsible for its significant biological activities, including potent antibacterial and promising anticancer properties. This technical guide provides an in-depth exploration of this core structure, consolidating key data and experimental methodologies to support further research and development in this area.

Chemical and Physical Properties

The 6,6'-binaphthopyranone core imparts distinct chemical and physical characteristics to this compound. A summary of its key properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₀O₁₄ | [1] |

| Molecular Weight | 662.6 g/mol | [1] |

| Appearance | Orange solid | [2] |

| Optical Rotation [α]D²² | -118° (c 0.772, CHCl₃) | [3] |

Spectroscopic Data

The structural elucidation of the 6,6'-binaphthopyranone core has been confirmed through various spectroscopic techniques. The following tables summarize the characteristic ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.21 | t, J = 7.1 Hz | 3H | |

| 1.30 | d, J = 6.1 Hz | 6H | |

| 2.76 | s | 2H | |

| 3.70 | q, J = 7.1 Hz | 2H | |

| 3.89 | s | 3H | |

| 4.40–4.55 | m | 1H | |

| 5.18 | s | 2H | |

| 6.47 | dd, J = 2.1, 10.4 Hz | 2H |

Table data sourced from[2]

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm |

| 12.1 |

| 15.3 |

| 18.2 |

| 22.2 |

| 35.9 |

| 52.2 |

| 64.4 |

| 71.6 |

| 93.2 |

| 100.8 |

| 118.9 |

| 141.5 |

| 156.5 |

| 159.2 |

| 168.9 |

Table data sourced from[2]

Biological Activity

The 6,6'-binaphthopyranone core is the pharmacophore responsible for the biological activities of this compound. Its primary mechanisms of action are the inhibition of bacterial cell division protein FtsZ and the induction of apoptosis in cancer cells through mitochondrial targeting.

Antibacterial Activity

This compound exhibits potent activity against a range of Gram-positive bacteria by inhibiting the polymerization of FtsZ, a crucial protein in bacterial cell division.

| Organism/Target | IC₅₀ | Reference |

| FtsZ Polymerization | 8.2 µg/mL | |

| FtsZ GTPase Activity | 7.0 µg/mL |

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent, demonstrating significant cytotoxicity against various leukemia and lymphoma cell lines.[4][5]

| Cell Line | Cancer Type | IC₅₀ (24h) | IC₅₀ (72h) | Reference |

| Ramos | Human B cell lymphoma | 0.04 µM | [4] | |

| Jurkat | Human T cell acute lymphoblastic leukemia | 0.27 µM | [4] | |

| 143B | Osteosarcoma | >10 µM | [4] | |

| HCT116 | Colorectal carcinoma | >10 µM | [4] | |

| HeLa | Cervix carcinoma | >10 µM | [4] | |

| HT29 | Colon carcinoma | >10 µM | [4] | |

| MCF7 | Breast carcinoma | >10 µM | [4] | |

| RT112 | Urinary bladder carcinoma | >10 µM | [4] | |

| SH-SY5Y | Neuroblastoma | >10 µM | [4] | |

| CD34+ HSPC | Human hematopoietic stem and progenitor cells | 0.85 µM | [4] | |

| PBMC | Human peripheral blood mononuclear cells | >30 µM | [4] |

Signaling and Biosynthetic Pathways

The biological effects and natural production of the 6,6'-binaphthopyranone core involve intricate molecular pathways.

Mitochondrial Apoptosis Pathway

This compound induces apoptosis in cancer cells by directly targeting the mitochondria, leading to a cascade of events culminating in cell death.[4][6]

Caption: this compound induced mitochondrial apoptosis pathway.

Biosynthetic Pathway of the 6,6'-Binaphthopyranone Core

The biosynthesis of this compound in fungi involves a dedicated gene cluster that orchestrates the assembly of the complex 6,6'-binaphthopyranone core from simpler precursors.[7][8]

Caption: Simplified biosynthetic pathway of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of this compound and its analogues. The following sections provide key protocols extracted and adapted from published literature.

Second-Generation Synthesis of this compound

This streamlined synthesis provides an efficient and scalable route to this compound.[9]

Experimental Workflow

Caption: Workflow for the second-generation synthesis of this compound.

Step-by-Step Protocol:

-

Synthesis of the Unsaturated Pyranone: The synthesis commences with the efficient preparation of the requisite unsaturated pyranone monomer.

-

Assembly of the Naphthopyranone Monomer: The unsaturated pyranone is then utilized in the scalable assembly of the naphthopyranone monomer.

-

Diastereoselective Biaryl Coupling: A key step involves the highly diastereoselective biaryl-coupling reaction to form the 6,6'-binaphthopyranone core.

-

Final Modifications: The synthesis is completed with final chemical modifications to yield this compound.

Note: For detailed reagent and reaction conditions, please refer to the primary literature.[9]

FtsZ Polymerization Inhibition Assay

This assay is used to quantify the inhibitory effect of this compound on the polymerization of the bacterial FtsZ protein.[3]

Protocol:

-

Reagent Preparation: Prepare solutions of purified FtsZ protein, GTP, and various concentrations of this compound in a suitable buffer (e.g., MES buffer).

-

Assay Setup: In a 96-well plate, combine the FtsZ protein and this compound solutions.

-

Initiation of Polymerization: Initiate the polymerization by adding GTP to each well.

-

Measurement: Monitor the increase in light scattering or fluorescence over time using a plate reader.

-

Data Analysis: Calculate the initial rate of polymerization for each concentration of this compound and determine the IC₅₀ value.

Mitochondrial Membrane Potential Assay

This assay assesses the effect of this compound on the mitochondrial membrane potential in cancer cells, a key indicator of mitochondrial-mediated apoptosis.[4]

Protocol:

-

Cell Culture: Culture the desired cancer cell line to the appropriate confluency.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time period.

-

Staining: Stain the cells with a fluorescent dye that is sensitive to mitochondrial membrane potential (e.g., JC-1 or TMRM).

-

Analysis: Analyze the fluorescence of the cells using flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRM) indicates a loss of mitochondrial membrane potential.

-

Quantification: Quantify the percentage of cells with depolarized mitochondria at each concentration of this compound.

References

- 1. Viriditoxin | C34H30O14 | CID 53343291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Second-Generation Synthesis of (−)-Viriditoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The mycotoxin viriditoxin induces leukemia- and lymphoma-specific apoptosis by targeting mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mycotoxin viriditoxin induces leukemia- and lymphoma-specific apoptosis by targeting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The fungal gene cluster for biosynthesis of the antibacterial agent viriditoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The fungal gene cluster for biosynthesis of the antibacterial agent viriditoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Second-Generation Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Viriditoxin Atropisomerism: A Deep Dive into its Structure, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Viriditoxin, a fungal secondary metabolite, presents a compelling case study in the field of stereochemistry and its profound impact on biological activity. As a member of the atropisomeric class of molecules, this compound exists as two distinct, non-interconvertible rotational isomers, designated as (M)- and (P)-viriditoxin, due to hindered rotation around a biaryl bond. The naturally predominant (M)-atropisomer has demonstrated significant potential as both an anticancer and antibacterial agent. This technical guide provides a comprehensive overview of the atropisomerism of this compound, its biological significance, and the experimental methodologies used to investigate its properties. We delve into its molecular mechanisms of action, including the induction of mitochondrial-mediated apoptosis in cancer cells and the inhibition of the bacterial cell division protein FtsZ. Detailed experimental protocols, quantitative biological activity data, and diagrammatic representations of key pathways are presented to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction to this compound and Atropisomerism

This compound is a mycotoxin produced by various fungal species, including Paecilomyces variotii, Cladosporium cladosporioides, and Aspergillus viridinutans.[1][2] Its molecular structure features a dimeric naphtho-α-pyrone scaffold with a chiral axis, giving rise to atropisomerism. Atropisomers are stereoisomers that result from restricted rotation about a single bond, leading to stable, separable enantiomers or diastereomers.[3] In the case of this compound, the two atropisomers are designated as (M)-viriditoxin and (P)-viriditoxin.[4] The (M)-stereoisomer is the major natural product.[5] The unique three-dimensional arrangement of atoms in each atropisomer can lead to differential interactions with biological targets, resulting in distinct pharmacological profiles.[3] This phenomenon underscores the critical importance of stereochemistry in drug design and development.

Biological Significance and Mechanism of Action

This compound exhibits a range of biological activities, with its anticancer and antibacterial properties being the most extensively studied.

Anticancer Activity: Induction of Mitochondrial Apoptosis

This compound has shown significant cytotoxic potential against various cancer cell lines, particularly those of leukemia and lymphoma.[1] Its primary mechanism of anticancer action involves the direct activation of the mitochondrial apoptosis pathway.[1][2] This process is characterized by a cascade of molecular events:

-

Inhibition of Mitochondrial Respiration: Viriditoxin targets and impairs mitochondrial oxidative phosphorylation (OXPHOS), leading to a breakdown in cellular energy production.[1][2]

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The inhibition of OXPHOS results in the dissipation of the mitochondrial membrane potential.[1]

-

Release of Cytochrome c: The loss of ΔΨm triggers the release of cytochrome c from the mitochondria into the cytosol.[1]

-

Caspase Activation: In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the execution of the apoptotic program.[1][5][6]

-